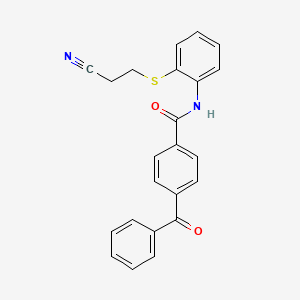

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide” is a chemical compound. It belongs to the class of benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of “this compound” is C21H14N2O2 . The average mass is 326.348 Da and the monoisotopic mass is 326.105530 Da .Chemical Reactions Analysis

The synthesis of benzamides, including “this compound”, involves the reaction between carboxylic acids and amines at high temperature . This reaction is usually performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Chemoselective N-benzoylation

The study by Singh, Lakhan, and Singh (2017) focused on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, yielding compounds like N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest and their formation mechanism was explored, providing insights into chemoselective reactions important for organic synthesis and drug development (Singh, Lakhan, & Singh, 2017).

Polymer Science

Yokozawa et al. (2002) synthesized poly(p-benzamide) with defined molecular weight and low polydispersity, including a block copolymer containing this well-defined aramide. This work demonstrates the application of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide derivatives in creating advanced polymer materials with potential applications in various industries, from textiles to nanotechnology (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Anticancer Activity

Bhat, Al‐Dhfyan, and Al-Omar (2016) designed, synthesized, and evaluated novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives for antitumor activity against cancer stem cells. Their findings contribute to the ongoing research into new cancer treatments, highlighting the potential therapeutic applications of benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide derivatives (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Environmental Chemistry and Catalysis

Ighilahriz-Boubchir et al. (2017) reported on the use of recyclable Keggin heteropolyacids as an environmentally benign catalyst for synthesizing new 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions. This research is significant for developing sustainable and eco-friendly chemical processes (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).

Propriétés

IUPAC Name |

4-benzoyl-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c24-15-6-16-28-21-10-5-4-9-20(21)25-23(27)19-13-11-18(12-14-19)22(26)17-7-2-1-3-8-17/h1-5,7-14H,6,16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEWQSQYPKLNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)

![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)

![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)

![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)